molecular formula C7H6OS B2894955 1-(Thiophen-2-yl)prop-2-en-1-one CAS No. 13191-29-2

1-(Thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2894955
CAS No.: 13191-29-2
M. Wt: 138.18
InChI Key: NNRUYUFRXMHMCU-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of vinyl ketones It is characterized by the presence of a thiophene ring attached to a vinyl ketone group

Scientific Research Applications

1-(Thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The intrinsic Norrish chemistry of vinyl ketones can facilitate efficient and controlled photopolymerization under blue light . The UV induced photodegradation of vinyl ketone monomers based on Norrish Type-II processes has been known for decades .

Safety and Hazards

Thermal decomposition can lead to the release of irritating gases and vapors . In the event of fire and/or explosion, it is advised not to breathe fumes . Containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

The ability to tune and control the molecular weight distributions of the generated polymers is an emerging area, with opportunities for applications towards complex monomers, such as vinyl ketones . Photodegradation has the potential to address several key challenges such as mitigating the challenges of polymers in land pollution, being useful in biomedical applications such as targeted release, or facilitating photolithography .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl 2-thiophenecarboxylate with an appropriate ketone under the influence of lithium diisopropylamide (LDA) . Another method includes the use of ethyl chloroformate and diisopropylethylamine as reagents .

Industrial Production Methods: Industrial production of thienyl vinyl ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thienyl alcohols.

    Substitution: It can participate in substitution reactions, particularly in the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Thienyl sulfoxides and sulfones.

    Reduction: Thienyl alcohols.

    Substitution: Halogenated thienyl vinyl ketones.

Comparison with Similar Compounds

  • Phenyl vinyl ketone
  • Methyl vinyl ketone
  • Ethyl vinyl ketone

Comparison: 1-(Thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other vinyl ketones. This makes it particularly useful in the synthesis of materials with specific electronic characteristics, such as organic semiconductors . Additionally, the thiophene ring enhances its reactivity in various chemical reactions, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRUYUFRXMHMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12 g of 3-chloro-1-(thiophen-2-yl)propan-1-one) prepared in Example 1a are solubilized in ethyl ether (180 mL). Triethylamine (10.2 g; 100 mmoles) is added at room temperature. The mixture is left under stirring for 60 hours, then washed with a HCl 10% solution and extracted with ethyl ether (2×20 mL). The organic phase is anhydrified with sodium sulphate, filtered and the solvent removed under vacuum. 9.4 g of 1-(thiophen-2-yl)-prop-2-en-1-one are obtained (yellow oil, yield 99%). Rf=0.74 (ligroin/ethyl acetate 8/2 volume/volume); 1H NMR (CDCl3) δ (ppm): 7.76 (m, 1H, ArH), 7.68 (m, 1H, ArH), 7.10 (m, 2H, ArH), 6.49 (m, 1H, CH2), 5.87 (m, 1H, CH2); 13C NMR (CDCl3) δ (ppm): 182.4, 144.6, 134.4, 132.5, 131.9, 129.4, 128.3; FT-IR (film) νmax: 3094.5, 1645.1, 1409.7, 1240.2, 850.4, 716 cm−1.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

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